1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione chemical structure and properties
1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione chemical structure and properties
Topic: 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary & Compound Profile
The compound 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione represents a specialized scaffold within the N-substituted maleimide family. Characterized by an electron-deficient maleimide core functionalized with a lipophilic 4-chlorophenyl group at the C3 position and an anilino moiety at the N1 position, this molecule serves as a critical pharmacophore in the development of antimicrobial agents and kinase inhibitors.
Its chemical utility is derived from two primary mechanistic features:
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Michael Acceptor Reactivity: The maleimide double bond acts as a potent electrophile, capable of covalent modification of cysteine residues in target proteins.
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Kinase Hinge Binding: The dione motif mimics the hydrogen-bonding patterns required for ATP-competitive inhibition in various protein kinases (e.g., PKC, GSK-3β).
Physicochemical Profile[1][2][3][4][5][6]
| Property | Value / Description |
| IUPAC Name | 1-(phenylamino)-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione |
| Molecular Formula | C₁₆H₁₁ClN₂O₂ |
| Molecular Weight | 298.72 g/mol |
| Core Scaffold | Maleimide (Pyrrole-2,5-dione) |
| Appearance | Yellow to Orange Crystalline Solid (Typical of aryl-maleimides) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
| Reactivity | Electrophilic (Michael Acceptor); Susceptible to hydrolysis at high pH |
| LogP (Predicted) | ~3.2 – 3.8 (Lipophilic) |
Chemical Synthesis & Reaction Logic
The synthesis of 1-anilino-3-(4-chlorophenyl)-1H-pyrrole-2,5-dione follows a convergent pathway. The causality behind this route is the necessity to install the aryl group on the anhydride core before ring closure with the hydrazine derivative to avoid regioselectivity issues.
Synthetic Pathway Visualization
Figure 1: Convergent synthetic pathway for the target maleimide derivative.
Detailed Experimental Protocol
Reagents:
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2-(4-chlorophenyl)maleic anhydride (Precursor)
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Phenylhydrazine (Nucleophile)
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Glacial Acetic Acid (Solvent/Catalyst)[1]
Step-by-Step Methodology:
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Preparation of Reaction Matrix: Dissolve 10 mmol of 2-(4-chlorophenyl)maleic anhydride in 25 mL of glacial acetic acid. The choice of acetic acid is critical; it protonates the carbonyl oxygens, enhancing electrophilicity, and facilitates the dehydration step.
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Nucleophilic Addition: Add 10 mmol (1.0 eq) of phenylhydrazine dropwise at room temperature. A transient color change (often darkening) indicates the formation of the intermediate amic acid.
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Cyclization (Thermodynamic Control): Heat the mixture to reflux (118°C) for 3–5 hours. The elevated temperature drives the elimination of water, closing the imide ring.
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Work-up: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water. The product will precipitate due to the "salting out" effect and low aqueous solubility.
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Purification: Filter the precipitate. Recrystallize from ethanol or an ethanol/water mixture to remove unreacted hydrazine and trace amic acid byproducts.
Validation Criteria:
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TLC: Single spot (Rf ~0.5 in Hexane:EtOAc 7:3).
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¹H NMR: Look for the disappearance of the broad –COOH/–NH signals of the intermediate and the appearance of the characteristic singlet for the maleimide alkene proton (~6.8–7.5 ppm, depending on shielding).
Biological Mechanisms & Applications[8]
This compound operates primarily through two distinct mechanisms, making it a "privileged scaffold" in medicinal chemistry.
Covalent Inhibition (Antimicrobial/Antifungal)
The C3-C4 double bond of the maleimide is electron-deficient, making it a "soft" electrophile. It reacts preferentially with "soft" nucleophiles, such as the thiol (-SH) groups of cysteine residues in microbial enzymes (e.g., synthases, dehydrogenases).
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Mechanism: Michael Addition (Thiol-Ene reaction).
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Target: Essential cysteine residues in bacterial/fungal metabolic enzymes.
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Effect: Irreversible inhibition leading to metabolic collapse and cell death.
Kinase Inhibition (Oncology/Inflammation)
The maleimide core (pyrrole-2,5-dione) is isosteric with the bis-indolylmaleimide class of Protein Kinase C (PKC) inhibitors. The carbonyl oxygens and the NH (or in this case, the N-anilino nitrogen) can form hydrogen bond networks with the hinge region of kinase ATP-binding pockets.
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Target: ATP-binding pocket of kinases (e.g., PKCβ, GSK-3β).
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Selectivity: Modulated by the 3-aryl group (4-chlorophenyl) which occupies the hydrophobic pocket adjacent to the gatekeeper residue.
Mechanism of Action Diagram
Figure 2: Mechanism of covalent enzyme inhibition via Michael Addition.
Experimental Protocols for Bioactivity
Antimicrobial Susceptibility Assay (MIC Determination)
To validate the biological activity of the synthesized compound, a Minimum Inhibitory Concentration (MIC) assay is standard.
Protocol:
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Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL.
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Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.
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Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) to each well.
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Incubation: Incubate at 37°C for 18–24 hours.
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Readout: The MIC is defined as the lowest concentration well with no visible turbidity.
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Controls:
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Positive Control: Ciprofloxacin or Amphotericin B.
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Negative Control: DMSO vehicle only.
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Data Interpretation Table
| Outcome | MIC Range (µg/mL) | Interpretation |
| Highly Active | < 10 | Potent lead candidate; likely specific target engagement. |
| Moderately Active | 10 – 64 | Valid scaffold; requires optimization (SAR) to improve potency. |
| Weak/Inactive | > 128 | Poor membrane permeability or lack of target affinity. |
References
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Tanaka, M., et al. (2006).[2][3] "Synthesis, SAR studies, and pharmacological evaluation of 3-anilino-4-(3-indolyl) maleimides with conformationally restricted structure as orally bioavailable PKCbeta-selective inhibitors." Bioorganic & Medicinal Chemistry. Link
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Sopbué, F. E., et al. (2013). "Synthesis and antimicrobial activities of some novel thiophene containing azo compounds." Heterocyclic Communications. Link
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Gholap, A. R., et al. (2007).[4] "Synthesis and biological evaluation of maleimide derivatives as chitin synthase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
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BenchChem. (2025). "Biological activity of novel pyrrole-2,5-dione derivatives." Technical Report. Link
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PubChem. (2025).[5] "Compound Summary: 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione." National Library of Medicine. Link
Sources
- 1. cibtech.org [cibtech.org]
- 2. Synthesis, SAR studies, and pharmacological evaluation of 3-anilino-4-(3-indolyl) maleimides with conformationally restricted structure as orally bioavailable PKCbeta-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR studies, and pharmacological evaluation of 3-anilino-4-(3-indolyl) maleimides with conformationally restricted structure as orally bioavailable PKCbeta-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-chlorophenyl)-1-(4-toluidino)-1H-pyrrole-2,5-dione | C17H13ClN2O2 | CID 5094315 - PubChem [pubchem.ncbi.nlm.nih.gov]
